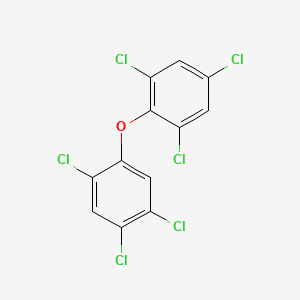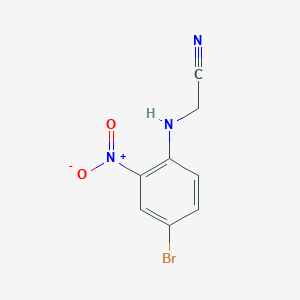
2-(4-Bromo-2-nitroanilino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-nitroanilino)acetonitrile is an organic compound with the molecular formula C8H6BrN3O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-nitroanilino)acetonitrile typically involves a multi-step process starting from aniline. The first step is the bromination of aniline to form 4-bromoaniline. This is followed by nitration to introduce the nitro group, resulting in 4-bromo-2-nitroaniline. The final step involves the reaction of 4-bromo-2-nitroaniline with acetonitrile under specific conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and efficiency. These methods often involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-nitroanilino)acetonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products
Reduction: The major product is 2-(4-Amino-2-nitroanilino)acetonitrile.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Products vary based on the specific oxidizing conditions.
Scientific Research Applications
2-(4-Bromo-2-nitroanilino)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-nitroanilino)acetonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and biochemistry .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: A precursor in the synthesis of 2-(4-Bromo-2-nitroanilino)acetonitrile.
2-Bromo-4-nitroaniline: Another isomer with different substitution patterns.
4-Nitroaniline: Lacks the bromine substitution but shares the nitro group.
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
2-(4-bromo-2-nitroanilino)acetonitrile |
InChI |
InChI=1S/C8H6BrN3O2/c9-6-1-2-7(11-4-3-10)8(5-6)12(13)14/h1-2,5,11H,4H2 |
InChI Key |
RZEBXXCLSSTUAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


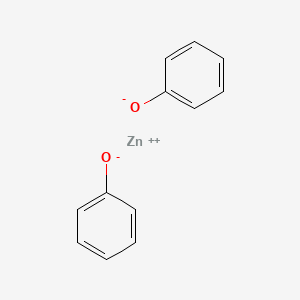
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)


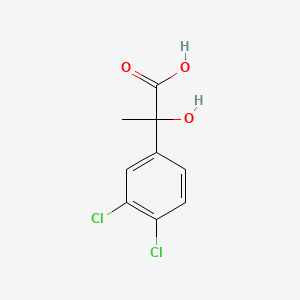
![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)
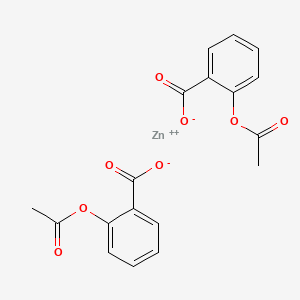
![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)

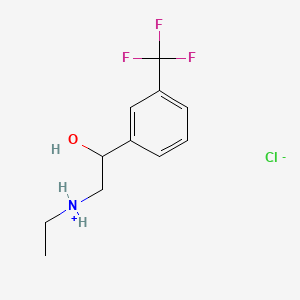

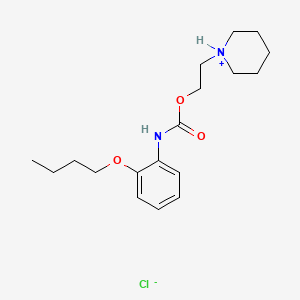
![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
